Cas no 5157-62-0 (3-phenyl-1,2,4-oxadiazole)
3-phenyl-1,2,4-oxadiazole Chemical and Physical Properties
Names and Identifiers
-
- 1,2,4-Oxadiazole, 3-phenyl-
- EN300-127774
- 3-phenyl-1,2,4-oxadiazole
- SCHEMBL30207
- 5157-62-0
- AKOS006372496
- G42320
-
- Inchi: 1S/C8H6N2O/c1-2-4-7(5-3-1)8-9-6-11-10-8/h1-6H
- InChI Key: JJBDWBUEPCGFMN-UHFFFAOYSA-N
- SMILES: O1C=NC(C2C=CC=CC=2)=N1
Computed Properties
- Exact Mass: 146.04808
- Monoisotopic Mass: 146.048012819g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 123
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 38.9Ų
Experimental Properties
- PSA: 38.92
3-phenyl-1,2,4-oxadiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P321950-25mg |
3-phenyl-1,2,4-oxadiazole |
5157-62-0 | 25mg |
$ 70.00 | 2022-06-03 | ||
| TRC | P321950-50mg |
3-phenyl-1,2,4-oxadiazole |
5157-62-0 | 50mg |
$ 95.00 | 2022-06-03 | ||
| TRC | P321950-250mg |
3-phenyl-1,2,4-oxadiazole |
5157-62-0 | 250mg |
$ 365.00 | 2022-06-03 | ||
| Enamine | EN300-127774-0.05g |
3-phenyl-1,2,4-oxadiazole |
5157-62-0 | 93% | 0.05g |
$84.0 | 2023-06-08 | |
| Enamine | EN300-127774-0.1g |
3-phenyl-1,2,4-oxadiazole |
5157-62-0 | 93% | 0.1g |
$124.0 | 2023-06-08 | |
| Enamine | EN300-127774-0.25g |
3-phenyl-1,2,4-oxadiazole |
5157-62-0 | 93% | 0.25g |
$178.0 | 2023-06-08 | |
| Enamine | EN300-127774-0.5g |
3-phenyl-1,2,4-oxadiazole |
5157-62-0 | 93% | 0.5g |
$331.0 | 2023-06-08 | |
| Enamine | EN300-127774-1.0g |
3-phenyl-1,2,4-oxadiazole |
5157-62-0 | 93% | 1g |
$442.0 | 2023-06-08 | |
| Enamine | EN300-127774-2.5g |
3-phenyl-1,2,4-oxadiazole |
5157-62-0 | 93% | 2.5g |
$867.0 | 2023-06-08 | |
| Enamine | EN300-127774-5.0g |
3-phenyl-1,2,4-oxadiazole |
5157-62-0 | 93% | 5g |
$1280.0 | 2023-06-08 |
3-phenyl-1,2,4-oxadiazole Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Jason Wan Lab Chip, 2020,20, 4528-4538
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 3-phenyl-1,2,4-oxadiazole
3-Phenyl-1,2,4-Oxadiazole: A Comprehensive Overview
3-Phenyl-1,2,4-Oxadiazole, also known by its CAS Registry Number CAS No. 5157-62-0, is a heterocyclic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of oxadiazoles, which are five-membered rings containing two nitrogen atoms and one oxygen atom. The presence of the phenyl group at the third position of the oxadiazole ring imparts unique electronic and structural properties to this compound, making it a valuable molecule for various applications.
The synthesis of 3-phenyl-1,2,4-oxadiazole typically involves the reaction of an appropriate amine with a carbonyl compound under specific conditions. Recent advancements in synthetic methodologies have enabled the preparation of this compound with high yield and purity. Researchers have explored various routes, including thermal cyclization and microwave-assisted synthesis, to optimize the production process. These methods not only enhance the efficiency of synthesis but also minimize environmental impact, aligning with the principles of green chemistry.
The structural uniqueness of 3-phenyl-1,2,4-oxadiazole lies in its conjugated system. The aromaticity of the phenyl group coupled with the electron-withdrawing nature of the oxadiazole ring creates a molecule with excellent electronic properties. These properties make it a promising candidate for applications in optoelectronics and organic electronics. Recent studies have demonstrated its potential as a building block for constructing advanced materials such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). The compound's ability to form stable charge transfer complexes further enhances its utility in these applications.
In addition to its electronic properties, 3-phenyl-1,2,4-Oxadiazole exhibits interesting photophysical characteristics. Under UV light irradiation, it shows strong fluorescence emission due to its conjugated π-system. This property has led to its exploration in fluorescence sensing and bioimaging applications. Scientists have developed sensors based on this compound for detecting metal ions and other analytes with high sensitivity and selectivity.
The biological activity of 3-phenyl-1,2,4-Oxadiazole is another area of active research. Studies have shown that this compound possesses antimicrobial and anti-inflammatory properties. These findings suggest its potential as a lead molecule for drug discovery programs targeting infectious diseases and inflammatory conditions. Researchers are currently investigating its mechanism of action and exploring ways to enhance its bioavailability for therapeutic applications.
The environmental impact of 3-phenyl-1,2,4-Oxadiazole is another critical aspect being studied. As industries increasingly adopt sustainable practices, understanding the degradation pathways and toxicity profiles of this compound is essential. Recent research has focused on assessing its biodegradability under various environmental conditions to ensure its safe use in commercial products.
In conclusion, 3-PHENYL-1,2,4-OXADIAZOLE, or CAS No 5157620 as it is often referenced in scientific literature today , is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure provides a foundation for innovative solutions in materials science, electronics , biotechnology , and environmental science . As research continues to uncover new properties and applications , this compound is poised to play an increasingly important role in advancing modern technology and improving human health.
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